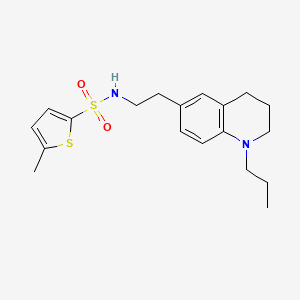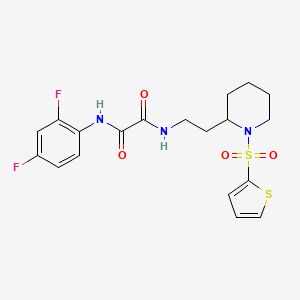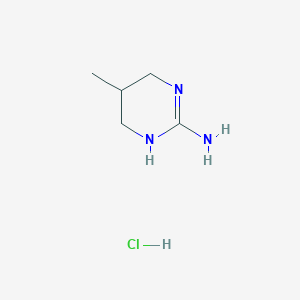
5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride
Overview
Description
“5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride” is a chemical compound. It is also known as “2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride”. The molecular formula of this compound is CHClN and it has an average mass of 135.595 Da .
Molecular Structure Analysis
The molecular structure of “5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride” is based on its molecular formula CHClN. The average mass of this compound is 135.595 Da and the monoisotopic mass is 135.056320 Da .Mechanism of Action
While the specific mechanism of action for “5-Methyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride” is not detailed in the available resources, similar compounds are known to play crucial roles as stress-tolerant chaperones, compatible solutes, cell membrane stabilizers, and in the reduction of cell damage under stressful conditions .
properties
IUPAC Name |
5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.ClH/c1-4-2-7-5(6)8-3-4;/h4H,2-3H2,1H3,(H3,6,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFVHGKLPDHRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=NC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

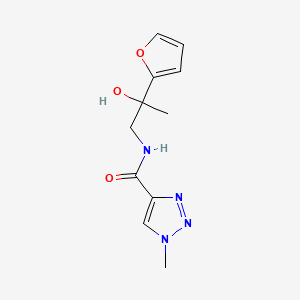

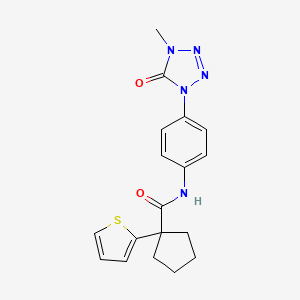
![1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2561723.png)
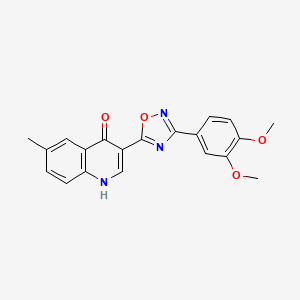
![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2561727.png)
![N-(3-ethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2561728.png)


![N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2561734.png)

